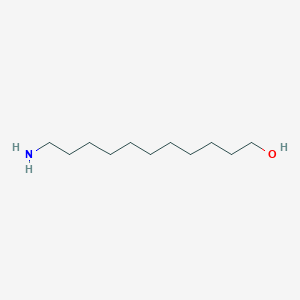

4-Amino-2-methylidenebutan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-Amino-2-methylidenebutan-1-ol;hydrochloride is not directly discussed in the provided papers. However, the papers do provide information on closely related compounds, which can offer insights into the chemical behavior and analysis of similar substances. The first paper discusses a method for determining 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in human urine, which shares the 4-amino-1-hydroxybutane moiety with the compound of interest . The second paper describes an assay for 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate, a compound used as an inhibitor of bone resorption . Both papers focus on analytical techniques for detecting these compounds in biological and pharmaceutical contexts.

Synthesis Analysis

The synthesis of the derivative of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid is mentioned in the first paper, where it is used for fluorescence detection after derivatization with 2,3-naphthalene dicarboxyaldehyde-cyanide reagent . Although the synthesis of 4-Amino-2-methylidenebutan-1-ol;hydrochloride is not described, the derivatization approach used in this study could potentially be adapted for the synthesis of related compounds, including the one of interest.

Molecular Structure Analysis

Neither paper provides a detailed molecular structure analysis of 4-Amino-2-methylidenebutan-1-ol;hydrochloride. However, the structure-related discussions in the papers suggest that the primary amino group plays a crucial role in the derivatization process, which is essential for the detection of these compounds . This information could be relevant when considering the molecular structure analysis of 4-Amino-2-methylidenebutan-1-ol;hydrochloride, as the presence of an amino group could imply similar reactivity.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the derivatization of the primary amino group of the compounds under study. In the first paper, the amino group is derivatized with 2,3-naphthalene dicarboxyaldehyde to form a fluorescent derivative . In the second paper, the derivatization is performed with 9-fluorenylmethyl chloroformate (FMOC) to enable UV detection . These reactions highlight the reactivity of the amino group, which is likely to be a key functional group in the chemical reactions of 4-Amino-2-methylidenebutan-1-ol;hydrochloride as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-methylidenebutan-1-ol;hydrochloride are not directly reported in the papers. However, the first paper mentions the high fluorescence quantum efficiency of the derivative of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid, which could suggest that similar derivatives of the compound of interest might also exhibit significant fluorescence properties . The second paper indicates that the compound under study does not have intrinsic UV properties, necessitating derivatization for detection . This could imply that the physical and chemical properties of 4-Amino-2-methylidenebutan-1-ol;hydrochloride may also require enhancement for analytical purposes.

Scientific Research Applications

Ocular Toxicity and Hydroxychloroquine

Hydroxychloroquine and related 4-aminoquinolones, while not the same as "4-Amino-2-methylidenebutan-1-ol; hydrochloride," are utilized in dermatology for various disorders. Research emphasizes the importance of monitoring ocular health due to potential complications from these compounds. Recommendations include baseline screening and yearly visual acuity assessments for individuals prescribed these drugs, highlighting the intersection of pharmacology and ophthalmological health in clinical practice (Jones, 1999).

2,4-D Herbicide Toxicity

The study of 2,4-D herbicide toxicity involves analyzing its environmental impact and biological effects. Such research provides insights into the ecological and health implications of widely used agricultural chemicals, contributing to our understanding of environmental toxicology and public health (Natana Raquel Zuanazzi et al., 2020).

Neuroprotective Strategies in Stroke

While not directly related, research into neuroprotective strategies for cerebrovascular stroke involves exploring various compounds for their potential to mitigate brain damage. This field exemplifies how chemicals with neuroprotective properties are critical in developing treatments for neurological conditions (M. Karsy et al., 2017).

Advanced Oxidation Processes for Water Treatment

The degradation of pharmaceuticals like acetaminophen using advanced oxidation processes (AOPs) in water treatment research reflects the application of chemistry in environmental science. Such studies aim to improve water quality and address the persistence of hazardous compounds in the environment (Mohammad Qutob et al., 2022).

Exploration of 4-Aminoquinoline Compounds

Research into chloroquine-containing compounds, which share a structural motif with the compound of interest, demonstrates the repurposing of known drugs for new therapeutic applications. This area of study underscores the importance of drug repurposing in pharmacology and drug development (Paul M. Njaria et al., 2015).

Safety And Hazards

The safety information for 4-Amino-2-methylidenebutan-1-ol hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

4-amino-2-methylidenebutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h7H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEWJQIVQZBLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCN)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylidenebutan-1-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)